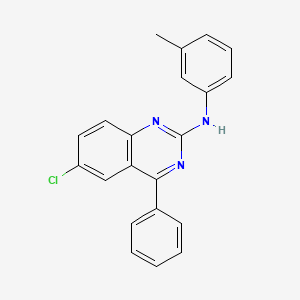![molecular formula C23H15ClN2O3S B11682162 (3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)
(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノンは、ベンゾチオフェン部分とジベンゾアゼピン構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノンの合成は、通常、複数段階の有機反応を伴います。最初のステップは、多くの場合、ニトロ基を導入するためのベンゾチオフェンのニトロ化を含み、続いてクロロ基を添加するための塩素化が行われます。次に、一連の縮合反応によってジベンゾアゼピン部分は導入されます。最後のステップは、フリーデル・クラフツのアシル化反応など、制御された条件下でのメタノン結合の形成です。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、収量と純度を最適化して、より大規模に行われます。これは、一貫した生産品質を確保するために、多くの場合、連続フローリアクターと自動合成プラットフォームの使用を含みます。
化学反応の分析
反応の種類
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノンは、次の化学反応を含む、さまざまな化学反応を受けることができます。
酸化: 特定の条件下では、ニトロ基をアミノ基に還元することができます。
還元: この化合物は、さまざまな誘導体を形成するために還元することができます。
置換: クロロ基は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下でクロロ基を置き換えるために使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元はアミノ誘導体を生成する一方、クロロ基の置換はさまざまな置換ベンゾチオフェン誘導体を生成する可能性があります。
科学研究アプリケーション
化学
化学では、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路の探索が可能になります。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。ベンゾチオフェンとジベンゾアゼピンの両方の部分が存在することは、創薬のための候補となります。
医学
医薬品化学では、この化合物は、潜在的な治療効果について調査されています。これは、特定の疾患を標的とする新しい薬剤を開発するためのリード化合物として役立つ可能性があります。
産業
産業セクターでは、この化合物は、有機半導体または発光ダイオード(LED)などの高度な材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both benzothiophene and dibenzoazepine moieties makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノンの作用機序は、特定の分子標的との相互作用に関与しています。ニトロ基とクロロ基は、さまざまな結合相互作用に関与する可能性があり、ベンゾチオフェンとジベンゾアゼピン部分は構造的安定性を提供します。これらの相互作用は、酵素や受容体の活性を調節し、化合物の観察された効果につながる可能性があります。
類似化合物の比較
類似化合物
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノン: は、エチルアセト酢酸 や3-[(5E)-5-(3,4-ジメトキシベンジリデン)-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]-2-ナフチルアセテート などの化合物と類似しています
独自性
(3-クロロ-6-ニトロ-1-ベンゾチオフェン-2-イル)(10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-イル)メタノンを際立たせているのは、官能基と構造モチーフのユニークな組み合わせです。この組み合わせにより、幅広い化学的修飾と用途が可能になり、科学研究と産業用途における汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: is similar to compounds like ethyl acetoacetate and 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C23H15ClN2O3S |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C23H15ClN2O3S/c24-21-17-12-11-16(26(28)29)13-20(17)30-22(21)23(27)25-18-7-3-1-5-14(18)9-10-15-6-2-4-8-19(15)25/h1-8,11-13H,9-10H2 |
InChIキー |
QCHNHRBYKXZLJH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)


![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)
![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)


![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)

